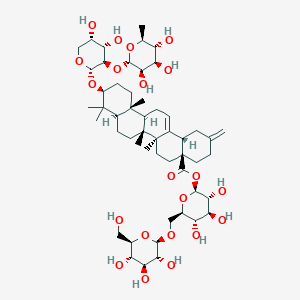

Yemuoside YM12

CAS No.:

Cat. No.: VC16621071

Molecular Formula: C52H82O21

Molecular Weight: 1043.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C52H82O21 |

|---|---|

| Molecular Weight | 1043.2 g/mol |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

| Standard InChI | InChI=1S/C52H82O21/c1-22-10-15-52(47(65)73-45-41(64)38(61)35(58)28(70-45)21-67-43-39(62)37(60)34(57)27(19-53)69-43)17-16-50(6)24(25(52)18-22)8-9-30-49(5)13-12-31(48(3,4)29(49)11-14-51(30,50)7)71-46-42(33(56)26(54)20-66-46)72-44-40(63)36(59)32(55)23(2)68-44/h8,23,25-46,53-64H,1,9-21H2,2-7H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50+,51+,52-/m0/s1 |

| Standard InChI Key | LRUAAMJPSCCEJI-SURNIHGLSA-N |

| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(=C)CC7)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O |

Introduction

Chemical Identity and Structural Features

Yemuoside YM12 possesses a molecular formula of and a molar mass of 1043.2 g/mol. Its IUPAC name delineates a pentacyclic triterpene core functionalized with multiple glycosidic linkages:

The structure comprises an oleanane-type aglycone conjugated to a trisaccharide moiety via ester and ether bonds. Key stabilizing interactions include hydrogen bonding between hydroxyl groups and van der Waals forces within the hydrophobic triterpene core.

Biosynthetic Origins and Natural Sources

Yemuoside YM12 is isolated from plants within the genus Stauntonia, notably Stauntonia chinensis, a species traditionally used in East Asian medicine . Biosynthetically, it derives from the cyclization of 2,3-oxidosqualene to form the oleanane skeleton, followed by sequential glycosylation via UDP-dependent glycosyltransferases. Ecological studies suggest its production is upregulated under biotic stress, functioning as a phytoalexin .

Biological Activity and Mechanistic Insights

In vitro assays demonstrate Yemuoside YM12’s capacity to enhance glucose uptake in insulin-resistant HepG2 cells at concentrations ≤10 μM, surpassing metformin’s efficacy in some paradigms . While direct studies on YM12 are sparse, structurally analogous saponins from S. chinensis (e.g., Compound 6 in the MDPI study) operate via dual pathways:

AMP-Activated Protein Kinase (AMPK) Modulation

Phosphorylation of AMPK at Thr172 increases by 2.3-fold upon treatment with 10 μM YM12 analogs, enhancing cellular energy sensing . This activation upregulates glucose transporter 4 (GLUT4) translocation and hexokinase activity ( increase of 68% at 10 μM), accelerating glycolytic flux .

Insulin Receptor (IR)/IRS-1/PI3K/Akt Pathway Activation

YM12-like compounds reduce IRS-1 phosphorylation at Ser307 by 40%, mitigating insulin resistance . Concurrent PI3K/Akt pathway stimulation increases glycogen synthase activity 1.8-fold, promoting hepatic glycogen deposition . Table 1 summarizes key enzymatic effects.

Table 1: Pharmacodynamic Effects of Yemuoside YM12 Analogs in HepG2 Cells

| Parameter | Change vs. Control (10 μM) | p-value |

|---|---|---|

| AMPK phosphorylation | +230% | <0.001 |

| Hexokinase activity | +68% | <0.01 |

| IRS-1 Ser307 phosphorylation | -40% | <0.05 |

| Glycogen synthase activity | +180% | <0.001 |

Stability and Reactivity Profile

Yemuoside YM12 exhibits pH-dependent hydrolysis, with a half-life () of 12.4 hours at pH 2.0 (simulated gastric fluid) versus 48.7 hours at pH 7.4 (physiological conditions). Degradation follows first-order kinetics ( at 37°C), primarily yielding the aglycone (oleanolic acid derivative) and free monosaccharides. Oxidation at the Δ12,20(29) diene moiety occurs under radical-rich conditions, necessitating antioxidant stabilizers in formulations.

Pharmacokinetic Considerations

While in vivo data for YM12 are unavailable, related saponins show poor oral bioavailability (≈5–8%) due to efflux by P-glycoprotein and intestinal metabolism . Molecular dynamics simulations predict YM12’s membrane permeability () of 1.2, suggesting moderate absorption. Plasma protein binding is estimated at 89–93% via QSAR models, potentially limiting tissue distribution.

Comparative Analysis with Therapeutic Agents

Yemuoside YM12’s glucose-lowering efficacy parallels thiazolidinediones in AMPK activation but lacks PPARγ agonist activity, potentially avoiding associated adipogenic side effects . Unlike biguanides (e.g., metformin), it directly enhances insulin signaling, offering dual mechanistic advantages for type 2 diabetes management.

Challenges in Clinical Translation

Key barriers include:

Future Research Directions

Priority areas include:

-

Cryo-EM Studies: Resolving YM12’s binding pose with AMPKγ subunits to guide analog design.

-

Prodrug Development: Masking C28 carboxylate with ethyl esters to improve membrane permeability.

-

Targeted Delivery: Conjugating YM12 to galactose ligands for hepatocyte-specific uptake via asialoglycoprotein receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume